

X-ray Crystal Structure Analysis: A Comparative Guide to NiBr₂(dme) Derivatives

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Compound of Interest

Compound Name: NiBr₂(dme)

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The nickel(II) bromide complex with 1,2-dimethoxyethane (dme), **NiBr₂(dme)**, serves as a versatile precursor in coordination chemistry and catalysis. Its utility stems from the labile nature of the dme ligand, which can be readily displaced to generate a variety of nickel(II) complexes with diverse structural and electronic properties. While the detailed crystal structure of the parent **NiBr₂(dme)** is not readily available in publicly accessible crystallographic databases, extensive research has been conducted on the synthesis and single-crystal X-ray diffraction analysis of its numerous derivatives.

This guide provides a comparative analysis of the X-ray crystal structures of two prominent classes of **NiBr₂(dme)** derivatives: a tetrahedral phosphine complex and a square planar N-heterocyclic carbene (NHC) complex. By examining their structural parameters, we can gain insights into the influence of the ligand sphere on the coordination geometry and bonding at the nickel center.

Comparison of Crystallographic Data

The coordination geometry of the nickel center in these derivatives is primarily dictated by the steric and electronic properties of the ancillary ligands. The interplay of these factors leads to distinct structural arrangements, as summarized in the table below.

Parameter	[NiBr ₂ (PPh ₃) ₂] (Tetrahedral)	trans-[NiBr ₂ (IMes) ₂] (Square Planar)
Crystal System	Monoclinic	Orthorhombic
Space Group	P21/n	Pccn
a (Å)	9.828	16.489
b (Å)	37.178	17.701
c (Å)	10.024	12.089
α (°)	90	90
β (°)	114.65	90
γ (°)	90	90
Ni-Br Bond Length (Å)	2.34	2.292
Ni-Ligand Bond Length (Å)	2.33 (Ni-P)	1.954 (Ni-C)
Key Bond Angle (°)	Br-Ni-Br: 126	C-Ni-C: 180, Br-Ni-Br: 180
Coordination Geometry	Distorted Tetrahedral	Square Planar

Note: Data for trans-[NiBr₂(IMes)₂] is representative of a square planar bis(NHC)nickel(II) bromide complex.

Experimental Protocols

Synthesis of Dibromobis(triphenylphosphine)nickel(II) [NiBr₂(PPh₃)₂]

A common method for the synthesis of [NiBr₂(PPh₃)₂] involves the reaction of a hydrated nickel(II) bromide salt with triphenylphosphine in an alcohol solvent.

Procedure:

- Nickel(II) bromide hexahydrate is dissolved in a suitable alcohol, such as 2-propanol or ethanol.

- A stoichiometric amount of triphenylphosphine (PPh_3), typically two equivalents, is dissolved in the same solvent, and this solution is added to the nickel salt solution.
- The reaction mixture is heated to reflux for a specified period, during which the color of the solution changes, and a precipitate of the desired complex forms.
- After cooling, the crystalline product is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Synthesis of trans-Dibromobis(N-heterocyclic carbene)nickel(II) [$\text{trans-NiBr}_2(\text{NHC})_2$]

The synthesis of square planar bis(NHC)nickel(II) complexes can be achieved through the reaction of **NiBr₂(dme)** with the free N-heterocyclic carbene or its precursor, an imidazolium salt.

Procedure:

- The imidazolium salt precursor is deprotonated using a strong base, such as potassium tert-butoxide, in an inert solvent like THF to generate the free NHC in situ.
- A solution of **NiBr₂(dme)** in the same solvent is then added to the freshly prepared NHC solution.
- The reaction mixture is stirred at room temperature or gently heated to facilitate the coordination of the NHC ligands to the nickel center, leading to the formation of the $[\text{NiBr}_2(\text{NHC})_2]$ complex.
- The product is isolated by filtration or by removal of the solvent under reduced pressure, followed by washing and drying.

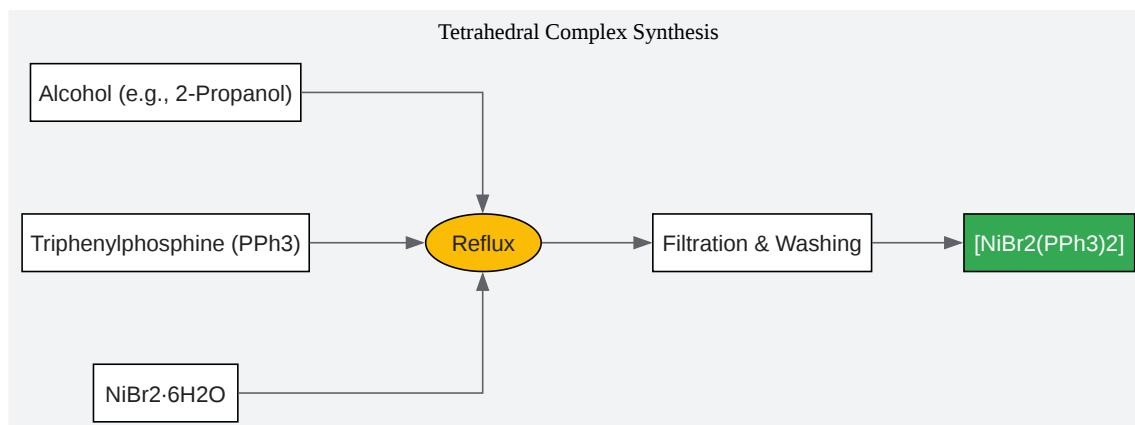
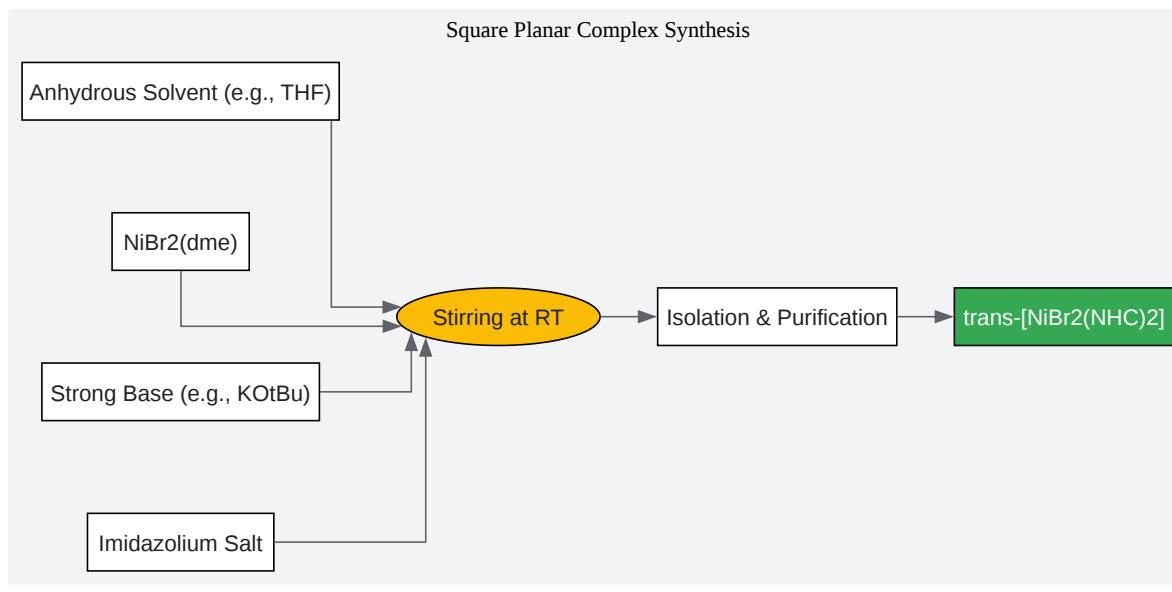
Single-Crystal X-ray Diffraction Analysis

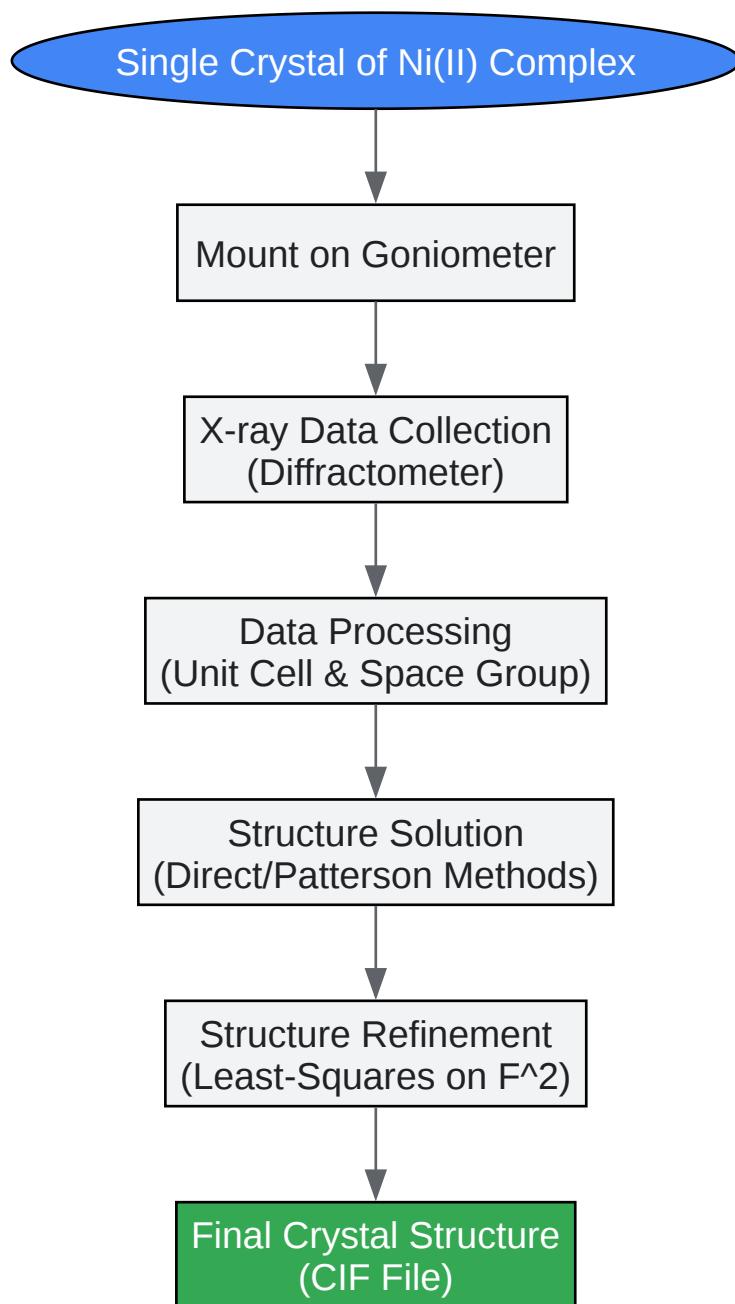
Protocol:

- Crystal Selection and Mounting: A suitable single crystal of the nickel complex is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-ray data is collected at a specific temperature (often 100 K or room temperature) using a monochromatic X-ray source (e.g., Mo K α radiation). The data collection strategy involves a series of rotations of the crystal to measure the intensities of a large number of reflections.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F₂. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizing the Synthetic and Analytical Workflow

The following diagrams illustrate the general workflows for the synthesis and structural analysis of the NiBr₂ derivatives.





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